Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a chemical compound . It is structurally similar to Mthis compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed cross-coupling reactions . The exact synthesis process for this compound is not available in the search results.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3
. This indicates that the compound has a molecular weight of 227.69 . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Functionalized Tetrahydropyridines
Research has shown that ethyl 2-methyl-2,3-butadienoate, related in structure and reactivity to the target compound, acts as a 1,4-dipole synthon undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction forms ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, highlighting its utility in synthesizing functionalized tetrahydropyridines with potential applications in pharmaceuticals (Zhu, Lan, & Kwon, 2003).
Amplifiers of Phleomycin
Another research avenue involves the synthesis of pyridinylpyrimidines, which through the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate derivatives, yields compounds with activities as amplifiers of phleomycin against Escherichia coli. This application is significant in enhancing the efficacy of antibiotics, showcasing the compound's potential in medical research and drug development (Brown & Cowden, 1982).
Pesticide Synthesis
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the synthesis of pesticides such as chlorantraniliprole, illustrates the compound's utility in agricultural chemicals. An expedient route for the synthesis of this pyrazole using 2,3-dichloropyridine as starting material has been described, emphasizing its role in creating more effective pesticides (Ju, 2014).
Reactions with Nucleophiles
Further studies have explored the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles. These reactions lead to various derivatives, demonstrating the compound's versatility in synthetic organic chemistry and potential applications in designing novel chemical entities (Gadzhili et al., 2015).
Antioxidant Activity
The compound has also been used to synthesize novel derivatives with remarkable antioxidant activity. For instance, the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives, which showed significant antioxidant properties, points to its potential in developing new antioxidant agents (Zaki et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide compound in the presence of a palladium catalyst .
Biochemical Pathways
Its involvement in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Properties
IUPAC Name |
ethyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREYIDKIHMOPFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620494 |
Source
|
Record name | Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100129-72-4 |
Source
|
Record name | Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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